molecular formula C12H16N2O2 B10903587 3-Methyl-1-(4-nitrophenyl)piperidine

3-Methyl-1-(4-nitrophenyl)piperidine

Cat. No.: B10903587
M. Wt: 220.27 g/mol
InChI Key: YRGAWWJSVRCDAL-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-nitrophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the third position and a nitrophenyl group at the first position of the piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-nitrophenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with 3-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-nitrophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(4-nitrophenyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in the body. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(4-nitrophenyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both a methyl group and a nitrophenyl group allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in scientific research and pharmaceutical development .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-methyl-1-(4-nitrophenyl)piperidine

InChI

InChI=1S/C12H16N2O2/c1-10-3-2-8-13(9-10)11-4-6-12(7-5-11)14(15)16/h4-7,10H,2-3,8-9H2,1H3

InChI Key

YRGAWWJSVRCDAL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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